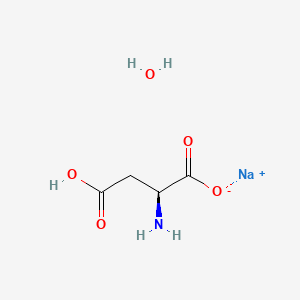

L-Aspartic acid sodium salt monohydrate

描述

属性

IUPAC Name |

sodium;(2S)-2-amino-4-hydroxy-4-oxobutanoate;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7NO4.Na.H2O/c5-2(4(8)9)1-3(6)7;;/h2H,1,5H2,(H,6,7)(H,8,9);;1H2/q;+1;/p-1/t2-;;/m0../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPTHNBYUFXSJPS-JIZZDEOASA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(=O)[O-])N)C(=O)O.O.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H](C(=O)[O-])N)C(=O)O.O.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8NNaO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60186056 | |

| Record name | Sodium aspartate monohydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60186056 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3792-50-5, 323194-76-9 | |

| Record name | L-Aspartic acid, sodium salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Sodium aspartate monohydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60186056 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Sodium hydrogen L-aspartate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.150 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

L-Aspartic Acid Sodium Salt Monohydrate: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core chemical properties of L-Aspartic acid sodium salt monohydrate. The information is curated for researchers, scientists, and professionals in drug development, with a focus on quantitative data, detailed experimental methodologies, and the visualization of its role in biological signaling pathways.

Core Chemical and Physical Properties

L-Aspartic acid sodium salt monohydrate is the sodium salt of the non-essential amino acid, L-aspartic acid. It presents as a white crystalline powder.[1][2] This compound is valued in various fields for its stability and high solubility in aqueous solutions.[2]

General and Physical Properties

The fundamental physical and chemical identifiers for L-Aspartic acid sodium salt monohydrate are summarized in the table below.

| Property | Value |

| Chemical Formula | C₄H₆NNaO₄·H₂O |

| Molecular Weight | 173.10 g/mol [3][4] |

| Appearance | White crystalline powder[5] |

| Melting Point | Approximately 140-145 °C (with decomposition)[6] |

| Solubility | Highly soluble in water (e.g., ≥100 mg/mL); insoluble in ethanol[2] |

| Optical Rotation | [α]20/D between +18.5° and +21.0° (specific conditions may vary)[5][7] |

| pH (10% solution) | 6.0 - 7.5[7] |

Stability and Storage

L-Aspartic acid sodium salt monohydrate is stable under normal storage conditions.[8] It should be stored in a tightly sealed container in a dry, cool, and well-ventilated area to prevent moisture absorption.[8] It is incompatible with strong oxidizing agents.[9]

Experimental Protocols

This section details the methodologies for key experiments related to the synthesis and characterization of L-Aspartic acid sodium salt monohydrate.

Synthesis of L-Aspartic Acid Sodium Salt Monohydrate

A common method for the synthesis of L-Aspartic acid sodium salt monohydrate is through the neutralization of L-aspartic acid with a sodium base.[10] A detailed solid-phase synthesis protocol is described below:

Objective: To synthesize L-Aspartic acid sodium salt monohydrate via a solid-phase reaction.

Materials:

-

L-aspartic acid

-

Sodium hydroxide (B78521) (solid) or Sodium carbonate (solid)

-

Vertical ball mill

-

Water cooling system

Procedure:

-

1.33 kg of L-aspartic acid is placed into a small vertical ball mill.

-

The mill speed is adjusted to 1200 rpm.

-

A portion of the sodium base (e.g., 0.2 kg of sodium hydroxide or 0.3 kg of sodium carbonate) is added to the ball mill.[1]

-

The reaction is maintained at a temperature between 20°C and 60°C using a water cooling system.

-

The mixture is allowed to react for 30 minutes.

-

A second portion of the sodium base is added (e.g., 0.15 kg of sodium hydroxide or 0.15 kg of sodium carbonate), and grinding is continued for 65 minutes.[1]

-

The remaining sodium base is added, and the grinding is completed over 40 minutes.

-

The resulting product is filtered with 95% ethanol and then dried to yield L-Aspartic acid sodium salt monohydrate.[1]

Characterization Techniques

The melting point is a crucial parameter for assessing the purity of the compound. A standard method for its determination is the capillary melting point technique.

Objective: To determine the melting point range of a sample.

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or similar)

-

Capillary tubes (sealed at one end)

-

Thermometer

Procedure:

-

A small, dry sample of L-Aspartic acid sodium salt monohydrate is finely powdered.

-

The open end of a capillary tube is tapped into the powder to pack a small amount of the sample into the sealed end, to a height of about 2-3 mm.

-

The capillary tube is placed in the heating block of the melting point apparatus.

-

The sample is heated at a steady and slow rate, approximately 1-2°C per minute, as the temperature approaches the expected melting point.

-

The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range.

-

The temperature at which the entire sample has completely melted is recorded as the end of the melting range.

The following protocol outlines a method to quantify the solubility of L-Aspartic acid sodium salt monohydrate in water.

Objective: To determine the aqueous solubility of the sample.

Materials:

-

L-Aspartic acid sodium salt monohydrate

-

Deionized water

-

Spectrophotometer

-

Centrifuge

Procedure:

-

An excess amount of L-Aspartic acid sodium salt monohydrate is added to a known volume of deionized water in a sealed container.

-

The mixture is agitated at a constant temperature for a sufficient time to ensure equilibrium is reached.

-

The saturated solution is then centrifuged to pellet any undissolved solid.

-

A known volume of the clear supernatant is carefully withdrawn and diluted with a known volume of deionized water.

-

The absorbance of the diluted solution is measured using a spectrophotometer at a wavelength corresponding to the maximum absorbance of the aspartate ion.

-

The concentration of the dissolved salt is determined by comparing the absorbance to a standard curve prepared from solutions of known concentrations. The solubility is then calculated based on the dilution factor.

FTIR spectroscopy is employed to identify the functional groups present in the molecule. The Attenuated Total Reflectance (ATR) technique is particularly useful for solid samples.

Objective: To obtain the infrared spectrum of the sample.

Apparatus:

-

FTIR spectrometer with an ATR accessory (e.g., with a diamond or zinc selenide (B1212193) crystal)

Procedure:

-

The ATR crystal surface is cleaned with a suitable solvent (e.g., isopropanol) and a background spectrum is collected.

-

A small amount of the L-Aspartic acid sodium salt monohydrate powder is placed directly onto the ATR crystal, ensuring good contact.

-

The spectrum is recorded over a standard wavenumber range (e.g., 4000-400 cm⁻¹).

-

The resulting spectrum will show characteristic absorption bands for the amine, carboxylate, and other functional groups in the molecule.

¹H-NMR spectroscopy provides detailed information about the structure and chemical environment of the hydrogen atoms in the molecule.

Objective: To obtain the proton NMR spectrum of the sample.

Materials:

-

L-Aspartic acid sodium salt monohydrate

-

Deuterated solvent (e.g., D₂O)

-

NMR spectrometer

Procedure:

-

A small, accurately weighed amount of L-Aspartic acid sodium salt monohydrate is dissolved in a deuterated solvent (e.g., D₂O) in an NMR tube.

-

The NMR tube is placed in the spectrometer.

-

The ¹H-NMR spectrum is acquired. The chemical shifts, splitting patterns, and integration of the signals are analyzed to confirm the structure of the molecule.

Role in Signaling Pathways

L-Aspartic acid, the parent amino acid of the sodium salt, is a crucial excitatory neurotransmitter in the central nervous system. It primarily exerts its effects by activating ionotropic glutamate (B1630785) receptors, namely the AMPA (α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid) and NMDA (N-methyl-D-aspartate) receptors.

Aspartate-Mediated Neurotransmission

The following diagram illustrates the general workflow of aspartate release and receptor activation at a synapse.

Downstream Signaling of AMPA and NMDA Receptors

Activation of AMPA and NMDA receptors by aspartate initiates distinct downstream signaling cascades that are fundamental to synaptic plasticity, including long-term potentiation (LTP) and long-term depression (LTD), which are cellular mechanisms underlying learning and memory.

The diagram below outlines the key downstream signaling events following receptor activation.

Upon binding of aspartate, AMPA receptors allow an influx of sodium ions, leading to depolarization of the postsynaptic membrane.[11] This depolarization can relieve the magnesium block on NMDA receptors, which, upon co-activation by aspartate, permit a significant influx of calcium.[7] This rise in intracellular calcium acts as a critical second messenger, activating a host of downstream signaling molecules, including Calcium/calmodulin-dependent protein kinase II (CaMKII), Protein Kinase C (PKC), and Protein Kinase A (PKA).[4][5] The specific pattern and magnitude of calcium influx determine whether the synapse undergoes LTP or LTD, leading to long-lasting changes in synaptic efficacy and gene expression.[6]

References

- 1. Preparation method of L-sodium aspartate monohydrate - Eureka | Patsnap [eureka.patsnap.com]

- 2. NMDA receptor C-terminal signaling in development, plasticity, and disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. AMPA receptor activation controls type I metabotropic glutamate receptor signalling via a tyrosine kinase at parallel fibre–Purkinje cell synapses - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The role of AMPA receptors in postsynaptic mechanisms of synaptic plasticity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Molecular Mechanisms of AMPA Receptor Trafficking in the Nervous System - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Physiology, NMDA Receptor - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. Activation Mechanisms of the NMDA Receptor - Biology of the NMDA Receptor - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Attenuated Total Reflectance ATR-FTIR Spectroscopy Principles [specac.com]

- 11. AMPA receptor - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to the Molecular Structure of L-Aspartic Acid Sodium Salt Monohydrate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure and properties of L-Aspartic acid sodium salt monohydrate. The information is presented to support research, development, and application of this compound in various scientific and pharmaceutical contexts.

Chemical and Physical Properties

L-Aspartic acid sodium salt monohydrate is the sodium salt of the non-essential amino acid, L-aspartic acid. It presents as a white crystalline powder and is readily soluble in water.[1] Key identifying information and physical properties are summarized in the table below.

| Property | Value | Reference |

| Synonyms | Sodium L-aspartate monohydrate, (S)-Aminobutanedioic acid sodium salt monohydrate | [2][3] |

| CAS Number | 323194-76-9 | [1][2] |

| Molecular Formula | C₄H₈NNaO₅ | [4] |

| Molecular Weight | 173.10 g/mol | [5] |

| Appearance | White crystalline powder | [1][2] |

| Melting Point | ~140 °C (decomposes) | [1] |

| Solubility | Soluble in cold water | [1][6] |

| Optical Rotation | [α]20/D = +18.5 to +21.0° (c=1 in H₂O) |

Molecular Structure and Crystallography

The precise three-dimensional arrangement of atoms in L-Aspartic acid sodium salt monohydrate has been determined by single-crystal X-ray diffraction. The crystal structure reveals a complex network of interactions between the aspartate anion, the sodium cation, and the water molecule of hydration.

A recent study successfully determined the crystal structure of monosodium L-aspartate monohydrate, overcoming challenges related to crystal twinning.[2] The crystallographic data reveals a three-dimensional coordination network.[2] The packing of the molecules in the crystal is dense, with a calculated density of 1.7489 g/cm³.[2]

Below is a representation of the molecular structure.

Crystallographic Data Summary

| Parameter | Value |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| Calculated Density | 1.7489 g/cm³ |

| Packing Index | 85.0% |

Note: Detailed atomic coordinates, bond lengths, and angles would be found in the full crystallographic information file (CIF), which was referenced in the literature but not directly accessible in the provided search results.

Spectroscopic Data

Spectroscopic techniques are essential for the characterization of L-Aspartic acid sodium salt monohydrate, providing detailed information about its molecular structure and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum of L-aspartic acid in D₂O typically shows signals for the α-proton and the two diastereotopic β-protons of the methylene (B1212753) group.

¹³C NMR: The carbon NMR spectrum provides signals for the four distinct carbon atoms in the aspartate molecule. The chemical shifts are influenced by the electronic environment of each carbon.

| Carbon Atom | Chemical Shift (ppm) |

| C1 (α-carboxyl) | ~179 |

| C2 (α-carbon) | ~53 |

| C3 (β-carbon) | ~38 |

| C4 (β-carboxyl) | ~176 |

Note: The exact chemical shifts can vary depending on the solvent and concentration.

Vibrational Spectroscopy (FTIR and Raman)

Vibrational spectroscopy is used to identify the functional groups present in the molecule. The spectra are characterized by absorption bands corresponding to the vibrational modes of specific chemical bonds.

FTIR Spectroscopy Data:

| Wavenumber (cm⁻¹) | Assignment |

| ~3400 - 3250 | N-H stretching (amine group) |

| ~3200 - 2850 | O-H stretching (carboxylic acid and water) |

| ~2920 | C-H stretching (aliphatic) |

| ~1693 | C=O stretching (carboxylic acid) |

| ~1638 | C=O stretching (amide I band region) |

| ~1510, ~1420 | COO⁻ symmetric and asymmetric stretching |

| ~1253 | C-O stretching |

| ~1145 | C-N stretching |

Raman Spectroscopy Data:

| Wavenumber (cm⁻¹) | Assignment |

| ~3060 | Aromatic C-H stretching (if applicable in derivatives) |

| ~2850 - 2970 | Aliphatic C-H stretching |

| ~1660 | Asymmetric COO⁻ stretching |

| ~1440 | Symmetric COO⁻ stretching |

| ~1422 | CH₂ deformation |

| ~1140 - 1010 | C-C and C-N stretching |

Experimental Protocols

Single-Crystal X-ray Diffraction

This protocol outlines the general steps for determining the crystal structure of a small molecule like L-Aspartic acid sodium salt monohydrate.

Methodology:

-

Crystal Growth: High-quality single crystals are grown from a supersaturated aqueous solution of L-Aspartic acid sodium salt monohydrate by slow evaporation.

-

Data Collection: A suitable crystal is mounted on a goniometer head of a single-crystal X-ray diffractometer. The crystal is cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations. The crystal is then irradiated with a monochromatic X-ray beam (e.g., Mo Kα or Cu Kα radiation), and the diffraction data are collected on a detector.[7]

-

Structure Solution and Refinement: The collected diffraction intensities are used to determine the unit cell parameters and space group. The phase problem is solved using direct methods or Patterson methods to obtain an initial electron density map. An atomic model is built into the electron density map and refined using least-squares methods to minimize the difference between the observed and calculated structure factors.

-

Validation: The final structure is validated using various crystallographic metrics to ensure its quality and accuracy.

NMR Spectroscopy

Sample Preparation:

-

Dissolve 5-10 mg of L-Aspartic acid sodium salt monohydrate in 0.6-0.7 mL of deuterium (B1214612) oxide (D₂O).[8]

-

Ensure the sample is fully dissolved. If any particulate matter is present, filter the solution through a small cotton plug in a Pasteur pipette into a clean NMR tube.[8]

-

The final volume in the NMR tube should be approximately 0.5-0.6 mL.[9]

Data Acquisition:

-

¹H and ¹³C NMR spectra are acquired on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

For ¹³C NMR, a larger number of scans may be required due to the low natural abundance of the ¹³C isotope.

FTIR-ATR Spectroscopy

Methodology:

-

Ensure the Attenuated Total Reflectance (ATR) crystal is clean.

-

Place a small amount of the powdered L-Aspartic acid sodium salt monohydrate sample directly onto the ATR crystal.[10]

-

Apply pressure using the instrument's pressure clamp to ensure good contact between the sample and the crystal.[10][11]

-

Record the infrared spectrum, typically in the range of 4000-400 cm⁻¹.

-

A background spectrum of the clean, empty ATR crystal should be recorded prior to the sample measurement.

Biological Role and Signaling Pathway

L-Aspartic acid is an excitatory neurotransmitter in the central nervous system, acting as an agonist at N-methyl-D-aspartate (NMDA) receptors.[12] The binding of L-aspartate (or glutamate) and a co-agonist (glycine or D-serine) to the NMDA receptor, coupled with depolarization of the postsynaptic membrane, leads to the opening of the receptor's ion channel.[12] This allows the influx of Ca²⁺ ions, which acts as a second messenger to trigger downstream signaling cascades.[13] These cascades are crucial for synaptic plasticity, learning, and memory.[12]

References

- 1. L-ASPARTIC ACID SODIUM SALT MONOHYDRATE | 323194-76-9 [chemicalbook.com]

- 2. research-portal.uu.nl [research-portal.uu.nl]

- 3. scbt.com [scbt.com]

- 4. lookchem.com [lookchem.com]

- 5. Sodium aspartate monohydrate | C4H8NNaO5 | CID 23679051 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Thermo Scientific Chemicals L-Aspartic acid monosodium salt monohydrate, 99% 100 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.at]

- 7. Single-Crystal X-Ray Diffraction (SC-XRD) - Universität Ulm [uni-ulm.de]

- 8. How to make an NMR sample [chem.ch.huji.ac.il]

- 9. ucl.ac.uk [ucl.ac.uk]

- 10. drawellanalytical.com [drawellanalytical.com]

- 11. jascoinc.com [jascoinc.com]

- 12. droracle.ai [droracle.ai]

- 13. Activation Mechanisms of the NMDA Receptor - Biology of the NMDA Receptor - NCBI Bookshelf [ncbi.nlm.nih.gov]

An In-depth Technical Guide to (S)-2-Aminobutanedioic Acid Sodium Salt Monohydrate

This technical guide provides a comprehensive overview of the physical and chemical characteristics of (S)-2-Aminobutanedioic acid sodium salt monohydrate, a compound of significant interest to researchers, scientists, and professionals in drug development. This document details the compound's properties, outlines experimental protocols for their determination, and illustrates its key biological signaling pathways.

Core Physical and Chemical Properties

(S)-2-Aminobutanedioic acid sodium salt monohydrate, also known as L-Aspartic acid sodium salt monohydrate, is a white crystalline powder.[1][2] It is the monosodium salt of the non-essential amino acid L-aspartic acid. This compound is valued in various industries, including pharmaceuticals and food, for its role as a flavor enhancer, nutritional supplement, and buffering agent.[2][3] In pharmaceutical formulations, it can enhance the solubility and bioavailability of active ingredients.[2]

Quantitative Data Summary

The following table summarizes the key quantitative physical and chemical data for (S)-2-Aminobutanedioic acid sodium salt monohydrate.

| Property | Value | References |

| Synonyms | L-Aspartic acid sodium salt monohydrate, Sodium L-aspartate, (S)-Aminobutanedioic acid sodium salt monohydrate | [2][4] |

| CAS Number | 323194-76-9 | [2][4] |

| Molecular Formula | C₄H₆NNaO₄·H₂O | [2] |

| Molecular Weight | 173.10 g/mol | [4][5][6][7][8][9][10] |

| Appearance | White crystalline powder or crystals | [1][2] |

| Melting Point | ~140 °C (decomposes) | [1][11] |

| Solubility in Water | Easily soluble; ≥100 mg/mL | [1][11] |

| Optical Rotation [α]20/D | +19° to +21° (c=1 in H₂O) | [2] |

Experimental Protocols

Detailed methodologies for determining the key physical characteristics of (S)-2-Aminobutanedioic acid sodium salt monohydrate are outlined below.

Melting Point Determination

The melting point of a substance is the temperature at which it changes state from solid to liquid. For a pure crystalline solid, this transition typically occurs over a narrow temperature range.

Methodology:

A common method for determining the melting point of a powdered solid like (S)-2-Aminobutanedioic acid sodium salt monohydrate is the capillary tube method using a melting point apparatus.

-

Sample Preparation: A small amount of the dry crystalline powder is packed into a thin-walled capillary tube, sealed at one end, to a height of a few millimeters.

-

Apparatus Setup: The capillary tube is placed in a heating block or an oil bath within a melting point apparatus, adjacent to a calibrated thermometer or temperature probe.

-

Heating: The sample is heated at a steady and slow rate, typically 1-2 °C per minute, as it approaches the expected melting point. A preliminary, faster heating rate can be used to determine an approximate melting range.

-

Observation: The sample is observed through a magnifying lens. The temperature at which the first drop of liquid appears is recorded as the start of the melting range. The temperature at which the last solid crystal melts is recorded as the end of the melting range. For pure compounds, this range is typically narrow (0.5-1.0 °C). The reported melting point of ~140 °C with decomposition indicates that the substance breaks down at this temperature.

Solubility Measurement

Solubility is the property of a solid, liquid, or gaseous chemical substance called solute to dissolve in a solid, liquid, or gaseous solvent to form a homogeneous solution. The solubility of a substance fundamentally depends on the physical and chemical properties of both the solute and the solvent as well as on temperature, pressure, and the pH of the solution.

Methodology:

The solubility of (S)-2-Aminobutanedioic acid sodium salt monohydrate in water can be determined quantitatively using the following protocol. The solubility of amino acids like L-aspartic acid is known to be influenced by pH and temperature.[10]

-

Preparation of Saturated Solution: An excess amount of the compound is added to a known volume of deionized water in a sealed container.

-

Equilibration: The mixture is agitated at a constant temperature for a sufficient period to ensure that equilibrium is reached and the solution is saturated.

-

Sample Collection and Filtration: A sample of the supernatant is carefully withdrawn using a syringe and filtered through a membrane filter (e.g., 0.45 µm) to remove any undissolved solid.

-

Concentration Analysis: The concentration of the dissolved compound in the filtrate is determined using a suitable analytical technique. High-Performance Liquid Chromatography (HPLC) is a precise method for this purpose.[10] A calibration curve is first established using standard solutions of known concentrations. The concentration of the saturated solution is then determined by comparing its HPLC peak area to the calibration curve.

-

Data Reporting: The solubility is expressed in units such as g/100 mL or mol/L at the specified temperature.

Optical Rotation Measurement

Optical rotation is the turning of the plane of linearly polarized light as it passes through a chiral substance. This property is characteristic of chiral molecules and is measured using a polarimeter.

Methodology:

-

Solution Preparation: A solution of (S)-2-Aminobutanedioic acid sodium salt monohydrate is prepared by accurately weighing a known mass of the compound and dissolving it in a precise volume of a suitable solvent, typically water, in a volumetric flask. The concentration is calculated in g/mL.

-

Polarimeter Calibration: The polarimeter is turned on and allowed to warm up. The sample tube is filled with the pure solvent (blank), and the instrument is zeroed.

-

Sample Measurement: The sample tube is rinsed and then filled with the prepared solution, ensuring no air bubbles are present. The tube is placed in the polarimeter, and the observed optical rotation (α) is measured. The temperature and the wavelength of the light source (usually the sodium D-line, 589 nm) are recorded.

-

Calculation of Specific Rotation: The specific rotation [α] is calculated using the formula: [α] = α / (l × c) where:

-

α is the observed rotation in degrees.

-

l is the path length of the sample tube in decimeters (dm).

-

c is the concentration of the solution in g/mL.[11]

-

Synthesis Protocol

A method for the preparation of L-sodium aspartate monohydrate involves a solid-phase reaction.

Methodology:

This method utilizes a solid-phase reaction in a ball mill, avoiding the use of solvents and thus presenting a more environmentally friendly approach.

-

Reactant Mixing: 1.33 kg of L-aspartic acid and 0.2 kg of solid sodium hydroxide (B78521) are placed into a vertical ball mill.

-

Reaction Grinding: The mixture is ground at a speed of 1200 rpm. The temperature is maintained between 20°C and 60°C using water cooling.

-

Staged Addition of Base: After 30 minutes of reaction, an additional 0.15 kg of sodium hydroxide is added, and grinding continues for another 65 minutes. A final 0.05 kg of sodium hydroxide is then added, and the mixture is ground for a further 40 minutes.

-

Product Isolation: The resulting product is filtered with 95% ethanol (B145695) and then dried to yield L-aspartic acid sodium salt monohydrate.[1]

Biological Signaling and Metabolic Pathways

(S)-2-Aminobutanedioic acid, or L-aspartate, is a crucial molecule in various metabolic and signaling pathways within the body.

Role as an Excitatory Neurotransmitter

L-aspartate functions as an excitatory neurotransmitter in the central nervous system, similar to glutamate. It plays a role in fast synaptic transmission, which is fundamental for processes such as learning and memory.[2]

Caption: L-Aspartate as an excitatory neurotransmitter in synaptic transmission.

Malate-Aspartate Shuttle

The malate-aspartate shuttle is a critical system for translocating reducing equivalents (in the form of NADH) from the cytosol into the mitochondria for oxidative phosphorylation. This process is essential for cellular energy production.[4][12]

Caption: The Malate-Aspartate shuttle for transporting NADH into the mitochondria.

Urea (B33335) Cycle Involvement

Aspartate plays a crucial role in the urea cycle, a metabolic pathway that detoxifies ammonia (B1221849) by converting it into urea for excretion. Aspartate provides one of the two nitrogen atoms in the urea molecule.[2]

Caption: The role of Aspartate in the Urea Cycle.

References

- 1. Preparation method of L-sodium aspartate monohydrate - Eureka | Patsnap [eureka.patsnap.com]

- 2. healthyhey.com [healthyhey.com]

- 3. chemimpex.com [chemimpex.com]

- 4. Aspartic Acid in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. New experimental melting properties as access for predicting amino-acid solubility - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 6. L-Aspartic acid sodium salt monohydrate | 323194-76-9 | FA30571 [biosynth.com]

- 7. quora.com [quora.com]

- 8. researchgate.net [researchgate.net]

- 9. L-Aspartic Acid Monosodium Salt | Amino Acids for Cell Culture | Baishixing [aminoacids-en.com]

- 10. Exploring the Solubility Properties of Customized L-Aspartic Acid Solutions [thinkdochemicals.com]

- 11. Video: Polarimeter: Concept of Chirality, Enantiomers, Optical Rotation [jove.com]

- 12. l-Aspartate: An Essential Metabolite for Plant Growth and Stress Acclimation - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to L-Aspartic Acid Sodium Salt Monohydrate (CAS: 323194-76-9)

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-Aspartic acid sodium salt monohydrate is the monosodium salt of the non-essential amino acid, L-aspartic acid. This compound serves as a crucial component in numerous biological processes and finds wide-ranging applications in research and industry. In its crystalline monohydrate form, it is a stable and water-soluble source of L-aspartate, making it a versatile reagent in various experimental settings.[1][2][3] This guide provides a comprehensive overview of its chemical and physical properties, biochemical roles, and detailed protocols for its application in key research areas.

Physicochemical Properties

A summary of the key quantitative data for L-Aspartic acid sodium salt monohydrate is presented in the table below for easy reference and comparison.

| Property | Value | References |

| CAS Number | 323194-76-9 | [1][3] |

| Molecular Formula | C₄H₆NNaO₄·H₂O | [1][3] |

| Molecular Weight | 173.10 g/mol | [1][3][4] |

| Appearance | White crystalline powder | [1][3] |

| Melting Point | Approximately 140 °C (with decomposition) | [4] |

| Solubility | Soluble in water | [2] |

| Optical Rotation | [α]20/D = +19° to +21° (c=8, 6N HCl) | [1] |

| Purity | ≥98.5% | [1] |

Biochemical Significance and Applications

L-Aspartic acid sodium salt monohydrate is utilized across various scientific and industrial domains due to the fundamental role of L-aspartate in biochemistry.

-

Neurotransmission: L-aspartate is an excitatory neurotransmitter in the central nervous system, acting as an agonist at N-methyl-D-aspartate (NMDA) receptors.[2] Its availability is critical for synaptic plasticity, learning, and memory.

-

Metabolic Pathways: It is a key intermediate in several metabolic pathways, including the urea (B33335) cycle for nitrogen disposal and the purine (B94841) nucleotide cycle.[2]

-

Cell Culture: As a component of cell culture media, it serves as a source of non-essential amino acids, supporting cellular growth and proliferation.[4]

-

Pharmaceutical and Food Industries: In the pharmaceutical sector, it can be used in drug formulation.[3] In the food industry, it is employed as a flavor enhancer.[2][3]

-

Peptide Synthesis: It is a fundamental building block in the solid-phase synthesis of peptides and proteins.

-

Biochemical Research: It is used in studies analyzing the diffusion and osmotic coefficients of amino acids.[2]

Key Signaling Pathways Involving L-Aspartate

Urea Cycle

L-Aspartate provides one of the two nitrogen atoms incorporated into urea in the urea cycle, a critical pathway for the detoxification of ammonia (B1221849) in the liver.[5][6][7][8]

Purine Nucleotide Cycle

The purine nucleotide cycle is another crucial pathway involving L-aspartate, particularly important in muscle tissue for energy metabolism and the production of tricarboxylic acid (TCA) cycle intermediates.[9][10]

NMDA Receptor Activation

L-aspartate, along with L-glutamate, is an endogenous agonist for the NMDA receptor, a ligand-gated ion channel crucial for synaptic plasticity. Its binding, in conjunction with a co-agonist (glycine or D-serine) and membrane depolarization, leads to channel opening and calcium influx.[11][12]

Experimental Protocols

The following sections provide detailed, representative methodologies for common applications of L-Aspartic acid sodium salt monohydrate in a research setting. These protocols are intended as a guide and may require optimization for specific experimental contexts.

Preparation of Cell Culture Medium

L-Aspartic acid is a component of many defined cell culture media. The following is a general protocol for preparing a complete cell culture medium from a basal formulation, which often includes L-aspartic acid.

Materials:

-

Basal medium powder (e.g., DMEM, RPMI-1640)

-

Cell culture grade water

-

Sodium bicarbonate (NaHCO₃)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution (100X)

-

L-Glutamine (if not already in the basal medium)

-

Sterile filtration unit (0.22 µm pore size)

-

Sterile storage bottles

Protocol:

-

In a sterile beaker or flask, add approximately 80% of the final volume of cell culture grade water.

-

With continuous stirring, slowly add the powdered basal medium. Ensure complete dissolution.

-

Add the required amount of sodium bicarbonate as specified by the manufacturer's instructions.

-

If required, add L-glutamine and other supplements. L-Aspartic acid sodium salt monohydrate can be added as a supplement if not present in the basal medium, with typical concentrations ranging from 0.1 to 1 mM.

-

Adjust the pH of the medium to the desired level (typically 7.2-7.4) using sterile 1N HCl or 1N NaOH.

-

Bring the medium to the final volume with cell culture grade water.

-

Sterilize the medium by passing it through a 0.22 µm filter into a sterile storage bottle.

-

Aseptically add FBS to the desired final concentration (e.g., 10%) and Penicillin-Streptomycin to a 1X final concentration.

-

Label the bottle with the medium composition and date of preparation. Store at 2-8 °C.

Protein Crystallization by Vapor Diffusion

L-Aspartic acid sodium salt can be used as a component of the crystallization buffer or as a precipitant in protein crystallization experiments.[13][14] The following is a general protocol for setting up a hanging drop vapor diffusion experiment.

Materials:

-

Purified protein solution (5-20 mg/mL)

-

Crystallization screening solutions (commercial or custom-made)

-

24-well crystallization plates

-

Siliconized glass cover slips

-

Pipettes and tips

-

Sealing tape or grease

Protocol:

-

Pipette 500 µL of the crystallization screening solution into the reservoir of a well in the crystallization plate.

-

On a clean, siliconized cover slip, pipette a 1-2 µL drop of the purified protein solution.

-

Pipette an equal volume (1-2 µL) of the reservoir solution into the protein drop. Avoid introducing bubbles.

-

Carefully invert the cover slip and place it over the well, ensuring an airtight seal with the grease or sealing tape.

-

Repeat for other screening conditions.

-

Incubate the plate at a constant temperature (e.g., 4 °C or 20 °C) and monitor for crystal growth over several days to weeks.

Example Crystallization Condition:

-

Protein: Lysozyme at 20 mg/mL in 0.1 M Sodium Acetate, pH 4.5

-

Reservoir Solution: 0.1 M L-Aspartic acid sodium salt monohydrate, 1.0 M Sodium Chloride, 0.1 M HEPES, pH 7.0

Solid-Phase Peptide Synthesis (SPPS)

L-Aspartic acid is a common amino acid used in SPPS. The following is a generalized protocol for Fmoc-based SPPS.

Materials:

-

Fmoc-protected amino acids (including Fmoc-Asp(OtBu)-OH)

-

Rink Amide or Wang resin

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Piperidine (B6355638) solution (20% in DMF)

-

Coupling reagents (e.g., HBTU, HATU)

-

Activator base (e.g., DIPEA, NMM)

-

Cleavage cocktail (e.g., TFA/TIS/H₂O 95:2.5:2.5)

-

Cold diethyl ether

-

Solid-phase synthesis vessel

Protocol:

-

Resin Swelling: Swell the resin in DMF for at least 30 minutes in the synthesis vessel.

-

Fmoc Deprotection:

-

Drain the DMF.

-

Add the 20% piperidine solution to the resin and agitate for 5 minutes.

-

Drain and repeat the piperidine treatment for 15 minutes.

-

Wash the resin thoroughly with DMF (5-7 times).

-

-

Amino Acid Coupling:

-

In a separate vial, dissolve the Fmoc-amino acid (3-5 equivalents relative to resin loading) and the coupling reagent (e.g., HBTU, 3-5 equivalents) in DMF.

-

Add the activator base (e.g., DIPEA, 6-10 equivalents) and allow the amino acid to pre-activate for 1-2 minutes.

-

Add the activated amino acid solution to the deprotected resin.

-

Agitate for 1-2 hours.

-

Drain the coupling solution and wash the resin with DMF (3-5 times).

-

-

Repeat: Repeat the deprotection and coupling steps for each amino acid in the peptide sequence.

-

Final Deprotection: Perform a final Fmoc deprotection as described in step 2.

-

Cleavage and Deprotection:

-

Wash the resin with DCM and dry it.

-

Add the cleavage cocktail to the resin and agitate for 2-3 hours.

-

Filter the resin and collect the filtrate containing the cleaved peptide.

-

Precipitate the peptide by adding the filtrate to cold diethyl ether.

-

Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet.

-

Experimental Workflow for SPPS:

Safety and Handling

L-Aspartic acid sodium salt monohydrate is generally considered non-hazardous. However, standard laboratory safety practices should always be followed.

-

Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat when handling the powder.

-

Handling: Avoid inhalation of dust. Use in a well-ventilated area.

-

Storage: Store in a tightly sealed container in a dry place at room temperature.

For detailed safety information, always refer to the Safety Data Sheet (SDS) provided by the manufacturer.

Conclusion

L-Aspartic acid sodium salt monohydrate (CAS: 323194-76-9) is a versatile and important compound for researchers in the life sciences. Its well-defined properties and fundamental roles in cellular metabolism and signaling make it an indispensable tool in a wide array of experimental applications, from cell culture to the synthesis of novel peptides. This guide provides a foundational understanding and practical protocols to facilitate its effective use in the laboratory.

References

- 1. L-Aspartic acid monosodium salt monohydrate, 99% 100 g | Request for Quote [thermofisher.com]

- 2. Buy L-Aspartic acid sodium salt monohydrate | 323194-76-9 [smolecule.com]

- 3. chemimpex.com [chemimpex.com]

- 4. L-Aspartic Acid Monosodium Salt | Amino Acids for Cell Culture | Baishixing [aminoacids-en.com]

- 5. news-medical.net [news-medical.net]

- 6. davuniversity.org [davuniversity.org]

- 7. lecturio.com [lecturio.com]

- 8. Urea cycle - Wikipedia [en.wikipedia.org]

- 9. researchgate.net [researchgate.net]

- 10. Purine nucleotide cycle - Wikipedia [en.wikipedia.org]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. m.youtube.com [m.youtube.com]

- 14. Protein crystallization - Wikipedia [en.wikipedia.org]

The Biochemical Blueprint of Sodium L-Aspartate Monohydrate: A Technical Guide for Researchers

For Immediate Release

This technical guide provides a comprehensive overview of the multifaceted biochemical roles of sodium L-aspartate monohydrate, a compound central to numerous metabolic and signaling pathways. Tailored for researchers, scientists, and drug development professionals, this document delves into its metabolic functions, its critical role in neurotransmission, and provides quantitative data and detailed experimental methodologies for its study.

Introduction to Sodium L-Aspartate Monohydrate

Sodium L-aspartate monohydrate is the sodium salt of the non-essential amino acid, L-aspartic acid. It plays a pivotal role in the intersection of amino acid and carbohydrate metabolism.[1] Its physiological functions are diverse, ranging from being a fundamental building block for proteins to acting as a key excitatory neurotransmitter in the central nervous system.[2][3] In addition to its role in protein synthesis, L-aspartate is a precursor for the biosynthesis of other amino acids, including lysine, threonine, methionine, and isoleucine, as well as for the synthesis of purines and pyrimidines.[4][5]

Core Metabolic Functions

Sodium L-aspartate is a key intermediate in several vital metabolic pathways that are fundamental to cellular energy production, nitrogen metabolism, and the synthesis of essential biomolecules.

The Malate-Aspartate Shuttle

The malate-aspartate shuttle is a crucial mechanism for transferring reducing equivalents (NADH) from the cytosol to the mitochondrial matrix, as the inner mitochondrial membrane is impermeable to NADH.[6] This process is essential for aerobic respiration, allowing the electrons from cytosolic NADH, primarily generated during glycolysis, to be utilized by the electron transport chain to produce ATP. The shuttle involves the interconversion of malate (B86768) and aspartate.

Experimental Workflow: Malate-Aspartate Shuttle Activity

The Urea (B33335) Cycle

The urea cycle is a critical metabolic pathway that detoxifies ammonia, a toxic byproduct of amino acid catabolism, by converting it into urea, which is then excreted.[7] L-aspartate plays a direct and essential role in this cycle by donating the second amino group for the formation of argininosuccinate (B1211890). This reaction is catalyzed by argininosuccinate synthetase.

Logical Relationship: Urea Cycle

Role in Neurotransmission

L-aspartate is a primary excitatory neurotransmitter in the central nervous system, acting as an agonist at N-methyl-D-aspartate (NMDA) receptors.[2][3] The activation of NMDA receptors by aspartate (and glutamate) is crucial for synaptic plasticity, a fundamental process for learning and memory.[8]

NMDA Receptor Activation and Signaling

The NMDA receptor is a ligand-gated ion channel that, upon binding of both glutamate/aspartate and a co-agonist (glycine or D-serine), and subsequent membrane depolarization to relieve a magnesium block, allows the influx of calcium ions (Ca²⁺).[8] This influx of Ca²⁺ acts as a second messenger, triggering a cascade of downstream signaling events.

Signaling Pathway: NMDA Receptor Activation

Quantitative Data

The following tables summarize key quantitative data related to the biochemical roles of sodium L-aspartate.

Table 1: Enzyme Kinetic Properties

| Enzyme | Substrate(s) | Km Value | Vmax Value | Organism/Tissue | Reference(s) |

| Aspartate Aminotransferase | Aspartate, α-Ketoglutarate | Not specified in provided results. | Not specified in provided results. | Various | [9] |

| Argininosuccinate Synthetase | Citrulline, Aspartate, ATP | 2 x 10-4 M (for Citrulline) | 15.7 ± 8.7 nmol/hr/mg protein | Human Lymphocytes | [10] |

| Argininosuccinate Lyase | Argininosuccinate | Not specified in provided results. | Not specified in provided results. | Bovine Liver | [1][11] |

Table 2: Receptor Binding Affinity

| Receptor | Ligand | Kd Value (Dissociation Constant) | Tissue/Cell Type | Reference(s) |

| NMDA Receptor | L-Aspartate | Not specified in provided results. | Rat Cerebral Cortex | [8] |

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of sodium L-aspartate monohydrate.

Determination of Aspartate Aminotransferase (AST) Activity

This protocol is based on the colorimetric assay where the transfer of an amino group from aspartate to α-ketoglutarate produces glutamate and oxaloacetate. The subsequent reaction of oxaloacetate with a diazonium salt forms a colored product that can be measured spectrophotometrically.

Materials:

-

AST Assay Buffer

-

AST Substrate (L-aspartate and α-ketoglutarate)

-

AST Color Reagent Mix (containing diazonium salt)

-

0.1 M HCl

-

Serum or tissue homogenate sample

-

96-well microplate

-

Microplate reader (510 nm)

-

37°C incubator

Procedure:

-

Sample Preparation:

-

Assay Reaction:

-

Reconstitute and prepare all reagents as per the manufacturer's instructions. Warm the AST Reagent Solution to 37°C.[12]

-

Add 5 µL of serum or an appropriate volume of tissue homogenate to a 96-well plate.[12]

-

Add the reconstituted AST Color Reagent Mix to each well.

-

Incubate the plate at 37°C for 10 minutes.[12]

-

Add 200 µL of 0.1 M HCl to each well to stop the reaction.[12]

-

-

Data Analysis:

Radioligand Binding Assay for NMDA Receptor Affinity

This protocol describes a competitive binding assay to determine the affinity of L-aspartate for the NMDA receptor using a radiolabeled antagonist.

Materials:

-

Rat cortical synaptosomes (source of NMDA receptors)

-

[³H]CGP 39653 (radiolabeled NMDA receptor antagonist)

-

Unlabeled L-aspartate (competitor)

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

Glass fiber filters

-

Scintillation fluid

-

Liquid scintillation counter

-

Filtration manifold

Procedure:

-

Synaptosome Preparation:

-

Homogenize rat brain cortices in ice-cold buffer.

-

Perform differential centrifugation to obtain a crude synaptosomal pellet.

-

Further purify synaptosomes using a sucrose (B13894) density gradient.[6][14]

-

-

Binding Assay:

-

In triplicate, incubate the synaptosomal preparation with a fixed concentration of [³H]CGP 39653 (e.g., 2 nM).[15]

-

For total binding, add assay buffer.

-

For non-specific binding, add a high concentration of an unlabeled NMDA receptor antagonist.

-

For competition, add varying concentrations of unlabeled L-aspartate.

-

Incubate at a controlled temperature (e.g., room temperature) for a specified time to reach equilibrium.

-

-

Filtration and Counting:

-

Terminate the binding reaction by rapid filtration through glass fiber filters using a filtration manifold.

-

Wash the filters with ice-cold assay buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation fluid, and measure radioactivity using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the concentration of L-aspartate.

-

Determine the IC₅₀ value (concentration of L-aspartate that inhibits 50% of specific binding).

-

Calculate the Ki (inhibition constant) from the IC₅₀ using the Cheng-Prusoff equation.

-

Quantification of Aspartate in Brain Tissue by HPLC-MS/MS

This protocol outlines a method for the sensitive and specific quantification of aspartic acid in brain tissue samples.

Materials:

-

Brain tissue sample

-

Acetonitrile (B52724) with formic acid (for protein precipitation)

-

HPLC system coupled with a tandem mass spectrometer (MS/MS)

-

A suitable HPLC column (e.g., polar functional group embedded column)

-

Mobile phase (e.g., gradient of aqueous formic acid and methanol)

-

Aspartic acid standard solutions

Procedure:

-

Sample Preparation:

-

Homogenize the brain tissue in a suitable buffer.

-

Precipitate proteins by adding a cold organic solvent (e.g., acetonitrile containing formic acid).[16]

-

Centrifuge to pellet the precipitated proteins and collect the supernatant.

-

-

HPLC-MS/MS Analysis:

-

Inject a specific volume of the supernatant onto the HPLC column.

-

Separate the analytes using a defined mobile phase gradient.

-

Detect and quantify aspartic acid using the MS/MS detector in multiple reaction monitoring (MRM) mode. The MRM transition for aspartic acid would be pre-determined.[16]

-

-

Data Analysis:

-

Construct a calibration curve using known concentrations of the aspartic acid standard.

-

Determine the concentration of aspartic acid in the brain tissue samples by comparing their peak areas to the calibration curve.[16]

-

Conclusion

Sodium L-aspartate monohydrate is a cornerstone of cellular metabolism and neuronal communication. Its involvement in the malate-aspartate shuttle, the urea cycle, and as an excitatory neurotransmitter highlights its fundamental importance in maintaining cellular energy homeostasis, nitrogen balance, and higher cognitive functions. A thorough understanding of its biochemical roles, supported by robust quantitative data and detailed experimental protocols, is essential for advancing research in metabolic disorders, neurobiology, and drug development. This guide provides a foundational resource for scientists and researchers dedicated to unraveling the complexities of this vital biomolecule.

References

- 1. Kinetic mechanism of bovine liver argininosuccinate lyase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. sciencellonline.com [sciencellonline.com]

- 4. cellbiolabs.com [cellbiolabs.com]

- 5. Kinetic analysis of argininosuccinate synthetase in a variant form of citrullinaemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Argininosuccinate synthase - Wikipedia [en.wikipedia.org]

- 8. Heteromerization of Ligand Binding Domains of N-Methyl-d-Aspartate Receptor Requires Both Coagonists, l-Glutamate and Glycine - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Aspartate transaminase - Wikipedia [en.wikipedia.org]

- 10. Argininosuccinate synthetase activity in cultured human lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. chem.tamu.edu [chem.tamu.edu]

- 12. search.cosmobio.co.jp [search.cosmobio.co.jp]

- 13. sigmaaldrich.com [sigmaaldrich.com]

- 14. Method and validation of synaptosomal preparation for isolation of synaptic membrane proteins from rat brain - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Development of Radiolabeled Ligands Targeting the Glutamate Binding Site of the N-Methyl-d-aspartate Receptor as Potential Imaging Agents for Brain - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Rapid HPLC-ESI-MS/MS Analysis of Neurotransmitters in the Brain Tissue of Alzheimer’s Disease Rats before and after Oral Administration of Xanthoceras sorbifolia Bunge - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Aqueous Solubility of L-Aspartic Acid Sodium Salt Monohydrate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the aqueous solubility of L-Aspartic acid sodium salt monohydrate. The information is curated for professionals in research and development who require precise data and methodologies for their work with this compound.

Introduction

L-Aspartic acid sodium salt monohydrate is the sodium salt of the non-essential amino acid, L-aspartic acid. It is a white crystalline powder that is utilized in various applications, including as a component in cell culture media, in nutritional supplements, and as an excipient in pharmaceutical formulations. A thorough understanding of its aqueous solubility is critical for its effective use in these applications, particularly in drug development and manufacturing, where solution stability and concentration are paramount.

Quantitative Solubility Data

The available quantitative data is summarized in the table below. It is important to note that the solubility of amino acid salts can be influenced by factors such as pH and the presence of other solutes.

| Temperature (°C) | Solubility | Source |

| Not Specified | 50 mg/mL | ChemicalBook[1] |

| Not Specified | ≥100 mg/mL | LookChem[3], ChemicalBook[1] |

Note: The significant discrepancy in the reported values highlights the need for application-specific solubility determination.

For the parent compound, L-Aspartic acid, more detailed solubility data is available, which can provide some context. For instance, the solubility of L-Aspartic acid in water is reported as 1 gram in 222.2 ml at 20°C and 1 gram in 149.9 ml at 30°C.[4] The sodium salt is expected to have a significantly higher aqueous solubility.

Experimental Protocol for Solubility Determination

A precise determination of the solubility of L-Aspartic acid sodium salt monohydrate at various temperatures can be achieved using established methods such as the gravimetric method or the shake-flask method.[5][6][7][8][9][10] Below is a detailed experimental protocol that can be adapted for this purpose.

Objective: To determine the solubility of L-Aspartic acid sodium salt monohydrate in water at various temperatures.

Materials:

-

L-Aspartic acid sodium salt monohydrate (high purity)

-

Deionized or distilled water

-

Thermostatic water bath or incubator with shaking capabilities[7]

-

Calibrated thermometer

-

Analytical balance (accurate to at least 0.001 g)[11]

-

Vials or flasks with secure caps

-

Syringe filters (e.g., 0.45 µm pore size)

-

Pipettes and other standard laboratory glassware

-

Drying oven

Procedure:

-

Preparation of Saturated Solutions:

-

Equilibration:

-

Place the vials in a thermostatic shaker bath set to the desired temperature.

-

Allow the solutions to equilibrate for a sufficient period (e.g., 18-24 hours) with continuous agitation to ensure equilibrium is reached.[10] The necessary equilibration time should be determined empirically by taking measurements at different time points until the concentration of the solute in the solution remains constant.

-

-

Sample Collection and Filtration:

-

Once equilibrium is achieved, allow the vials to stand undisturbed at the set temperature for a short period to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pre-warmed pipette to avoid premature crystallization.

-

Immediately filter the collected supernatant through a syringe filter to remove any undissolved solid particles.[6][10]

-

-

Gravimetric Analysis:

-

Accurately weigh a clean, dry evaporating dish.[11]

-

Dispense a known volume or mass of the clear filtrate into the pre-weighed evaporating dish and record the combined weight.

-

Place the evaporating dish in a drying oven at a temperature sufficient to evaporate the water without decomposing the solute (e.g., 100-110°C).

-

After cooling to room temperature in a desiccator, reweigh the evaporating dish containing the dried solute.

-

-

Calculation of Solubility:

-

The mass of the dissolved L-Aspartic acid sodium salt monohydrate is the final weight of the dish and solute minus the initial weight of the empty dish.

-

The mass of the water in the sample is the weight of the dish and filtrate minus the weight of the dish and dried solute.

-

Solubility can then be expressed in various units, such as g/100 g of water or mg/mL.

-

-

Temperature Variation:

-

Repeat the entire procedure for each desired temperature to generate a temperature-dependent solubility profile.

-

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of the aqueous solubility of L-Aspartic acid sodium salt monohydrate.

References

- 1. L-ASPARTIC ACID SODIUM SALT MONOHYDRATE | 323194-76-9 [chemicalbook.com]

- 2. Thermo Scientific Chemicals L-Aspartic acid monosodium salt monohydrate, 99% 100 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.at]

- 3. researchgate.net [researchgate.net]

- 4. L-Aspartic Acid | C4H7NO4 | CID 5960 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. uomus.edu.iq [uomus.edu.iq]

- 6. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 7. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 8. pharmajournal.net [pharmajournal.net]

- 9. enamine.net [enamine.net]

- 10. bioassaysys.com [bioassaysys.com]

- 11. chem.libretexts.org [chem.libretexts.org]

Stability of L-Aspartic Acid Sodium Salt Monohydrate in Solution: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-Aspartic acid sodium salt monohydrate is a widely utilized compound in the pharmaceutical, food, and cosmetic industries. Its roles range from a component in cell culture media and a therapeutic agent to a buffering agent and flavor enhancer.[1][2] The stability of this compound in solution is a critical parameter that can impact its efficacy, safety, and shelf-life in various applications. This technical guide provides a comprehensive overview of the stability of L-Aspartic acid sodium salt monohydrate in aqueous solutions, focusing on its degradation pathways, the influence of key environmental factors, and analytical methodologies for its assessment.

Physicochemical Properties

A foundational understanding of the physicochemical properties of L-Aspartic acid sodium salt monohydrate is essential for interpreting its stability profile.

| Property | Value | Reference |

| Molecular Formula | C₄H₆NNaO₄·H₂O | [1] |

| Molecular Weight | 173.10 g/mol | [1] |

| Appearance | White crystalline powder | [2] |

| Solubility in Water | Soluble | [3] |

| pH of 10% Solution | 6.0 - 7.5 | [1] |

| Solid-State Stability | At least 2 years at room temperature | [1] |

Degradation Pathways and Kinetics

The primary degradation pathway for L-Aspartic acid in aqueous solution involves the formation of a succinimide (B58015) intermediate. This cyclic compound is a key precursor to two major degradation products: isoaspartate and racemized D-aspartate.

Signaling Pathway of Degradation

The degradation of L-Aspartic acid can be visualized as a series of interconnected reactions. The following diagram illustrates the key steps in this process.

Caption: Degradation pathway of L-Aspartic acid via a succinimide intermediate.

Influence of pH

The rate of degradation of L-Aspartic acid is highly dependent on the pH of the solution.

-

Acidic Conditions (pH < 4): Under acidic conditions, the formation of the succinimide intermediate is generally slower.

-

Neutral to Alkaline Conditions (pH > 6): In neutral to alkaline solutions, the rate of succinimide formation increases significantly. This is due to the deprotonation of the α-amino group, which enhances its nucleophilicity and facilitates the intramolecular attack on the side-chain carboxyl group.

While specific kinetic data for the free sodium salt is limited in the literature, studies on aspartic acid residues in peptides provide valuable insights into the expected pH-rate profile.

Influence of Temperature

As with most chemical reactions, the degradation of L-Aspartic acid sodium salt monohydrate in solution is accelerated at higher temperatures. Increased thermal energy promotes the intramolecular cyclization to form the succinimide intermediate and subsequent hydrolysis and racemization reactions. For long-term stability, storage of solutions at refrigerated temperatures (2-8 °C) is recommended.

Experimental Protocols

Forced Degradation Study Protocol

Forced degradation studies are essential for identifying potential degradation products and establishing the stability-indicating nature of analytical methods.[4]

Objective: To generate potential degradation products of L-Aspartic acid sodium salt monohydrate under various stress conditions.

Materials:

-

L-Aspartic acid sodium salt monohydrate

-

Hydrochloric acid (HCl), 1N and 0.1N

-

Sodium hydroxide (B78521) (NaOH), 1N and 0.1N

-

Hydrogen peroxide (H₂O₂), 3%

-

High-purity water

-

pH meter

-

Water bath or oven

-

Photostability chamber

Procedure:

-

Acid Hydrolysis: Dissolve a known amount of L-Aspartic acid sodium salt monohydrate in 0.1N HCl to a final concentration of 1 mg/mL. Reflux for 4 hours at 60°C. If no significant degradation is observed, repeat with 1N HCl.

-

Base Hydrolysis: Dissolve the substance in 0.1N NaOH to a final concentration of 1 mg/mL. Keep at room temperature for 24 hours. If no significant degradation is observed, repeat with 1N NaOH or gentle heating.

-

Oxidative Degradation: Dissolve the substance in 3% H₂O₂ to a final concentration of 1 mg/mL. Keep at room temperature for 24 hours, protected from light.

-

Thermal Degradation: Store the solid substance at 60°C for 48 hours. Also, prepare a 1 mg/mL aqueous solution and heat at 60°C for 48 hours.

-

Photostability: Expose the solid substance and a 1 mg/mL aqueous solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter.

-

Sample Analysis: Analyze all stressed samples, along with an unstressed control sample, using a suitable stability-indicating analytical method, such as the HPLC method described below.

Stability-Indicating HPLC Method

A reversed-phase high-performance liquid chromatography (RP-HPLC) method is suitable for the separation and quantification of L-Aspartic acid and its potential degradation products. Due to the lack of a strong chromophore in aspartic acid, pre-column derivatization is often employed. However, for simplicity and to avoid potential artifacts from the derivatization process, direct UV detection at a low wavelength can be utilized, although with lower sensitivity. An alternative is the use of a Charged Aerosol Detector (CAD) for more uniform response of non-chromophoric compounds.[5]

Instrumentation:

-

HPLC system with a UV or CAD detector

-

C18 column (e.g., 4.6 x 150 mm, 5 µm)

-

Data acquisition and processing software

Chromatographic Conditions (Example):

| Parameter | Condition |

| Mobile Phase A | 0.1% Trifluoroacetic acid (TFA) in water |

| Mobile Phase B | Acetonitrile |

| Gradient | 0-10 min, 5% B; 10-20 min, 5-50% B; 20-25 min, 50% B; 25-30 min, 5% B |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV at 210 nm or CAD |

| Injection Volume | 10 µL |

Sample Preparation:

-

Prepare a stock solution of L-Aspartic acid sodium salt monohydrate in high-purity water at a concentration of 1 mg/mL.

-

For analysis, dilute the stock solution with the mobile phase to a suitable concentration (e.g., 100 µg/mL).

-

Filter the sample through a 0.45 µm syringe filter before injection.

Method Validation: The method should be validated according to ICH guidelines, including specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), and robustness.

Experimental and Logical Workflows

Workflow for Stability Study

The following diagram outlines a logical workflow for conducting a comprehensive stability study of L-Aspartic acid sodium salt monohydrate in solution.

Caption: Workflow for a stability study of L-Aspartic acid sodium salt monohydrate solution.

Conclusion

The stability of L-Aspartic acid sodium salt monohydrate in solution is primarily influenced by pH and temperature. The main degradation pathway proceeds through a succinimide intermediate, leading to the formation of isoaspartate and D-aspartate. A thorough understanding of these degradation pathways and the implementation of robust, stability-indicating analytical methods are crucial for ensuring the quality, efficacy, and safety of products containing this compound. This guide provides a framework for researchers and drug development professionals to design and execute comprehensive stability studies for L-Aspartic acid sodium salt monohydrate in solution. Further research to generate specific quantitative kinetic data for the free salt under various conditions would be beneficial for more precise stability predictions.

References

- 1. L-Aspartic acid, sodium salt monohydrate - Innovative Enzymes [innovativeenzymes.com]

- 2. chemimpex.com [chemimpex.com]

- 3. ruifuchem.com [ruifuchem.com]

- 4. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. documents.thermofisher.com [documents.thermofisher.com]

An In-Depth Technical Guide to L-Aspartic Acid Sodium Salt Monohydrate for Researchers and Drug Development Professionals

An authoritative overview of L-Aspartic acid sodium salt monohydrate, this guide provides comprehensive data on its synonyms, chemical properties, and multifaceted applications in research and pharmaceutical development. It details experimental protocols for its use in crystallization and neurotransmitter studies and illustrates its role in key biological pathways through detailed diagrams.

L-Aspartic acid sodium salt monohydrate, a sodium salt of the non-essential amino acid L-aspartic acid, is a versatile compound with significant applications across various scientific disciplines. Its utility spans from a fundamental component in cell culture media to a functional excipient in drug formulations and a tool in neuroscience research. This technical guide serves as an in-depth resource for researchers, scientists, and drug development professionals, offering detailed information on its properties, experimental methodologies, and biological significance.

Nomenclature and Identification

For clarity and precision in research and documentation, a comprehensive list of synonyms and identifiers for L-Aspartic acid sodium salt monohydrate is provided below.

| Identifier Type | Identifier |

| Common Names | Sodium L-aspartate monohydrate, Monosodium L-aspartate monohydrate |

| Systematic Names | (S)-2-Aminobutanedioic acid sodium salt monohydrate, L-2-Aminobutanedioic acid sodium salt monohydrate, Sodium (2S)-2-amino-4-hydroxy-4-oxobutanoate hydrate[1] |

| CAS Number | 323194-76-9[2] |

| Molecular Formula | C₄H₆NNaO₄·H₂O[3] |

| Molecular Weight | 173.10 g/mol [3] |

| InChI Key | PPTHNBYUFXSJPS-JIZZDEOASA-M[3] |

Physicochemical Properties

A thorough understanding of the physicochemical properties of L-Aspartic acid sodium salt monohydrate is crucial for its effective application in experimental and formulation contexts.

| Property | Value | Reference |

| Appearance | White crystals or crystalline powder | [2] |

| Melting Point | ~140 °C (decomposes) | [4] |

| Solubility | Soluble in water (≥100 mg/mL) | [4] |

| Optical Rotation | [α]20/D +19° to +21° (c=8, 6N HCl) | [2] |

| Purity | ≥98.5% to ≤101.0% | [2] |

Biological Significance and Signaling Pathways

L-Aspartic acid sodium salt monohydrate plays a crucial role in several fundamental biological processes, most notably as an excitatory neurotransmitter and as a key intermediate in the urea (B33335) cycle.

Role as an Excitatory Neurotransmitter

L-aspartate, the active anion, functions as an excitatory neurotransmitter in the central nervous system by activating N-methyl-D-aspartate (NMDA) receptors.[3] This activation is pivotal for synaptic plasticity, a fundamental process for learning and memory.[2][5] The binding of L-aspartate and a co-agonist (glycine or D-serine) to the NMDA receptor, coupled with membrane depolarization, leads to the opening of the ion channel and a subsequent influx of Ca²⁺ ions. This calcium influx triggers a cascade of downstream signaling events.

Involvement in the Urea Cycle

L-aspartate is a critical nitrogen donor in the urea cycle, the primary pathway for the excretion of excess nitrogen in mammals. It condenses with citrulline to form argininosuccinate (B1211890) in an ATP-dependent reaction catalyzed by argininosuccinate synthetase. This step is essential for the eventual production of urea.

Experimental Protocols

Detailed methodologies are essential for the reproducible application of L-Aspartic acid sodium salt monohydrate in experimental settings.

Protocol for Reactive Crystallization of L-Aspartic Acid

This protocol describes the use of L-Aspartic acid sodium salt monohydrate as a starting material for the reactive crystallization of L-aspartic acid. This method is valuable for controlling crystal size and morphology.

Materials:

-

L-Aspartic acid sodium salt monohydrate (L-AspNa·H₂O)

-

0.5 M Hydrochloric acid (HCl)

-

Distilled water

-

Jacketed glass crystallizer with a mechanical stirrer

-

Constant temperature water bath

-

Syringe and filter for sample collection

-

Scanning Electron Microscope (SEM) for crystal analysis

Procedure:

-

Prepare a 30 mL aqueous solution of L-Aspartic acid sodium salt monohydrate by dissolving a precisely weighed amount in distilled water within the crystallizer.

-

Set the temperature of the crystallizer to 303 K using the constant temperature water bath.

-

Stir the solution at 200 rpm using a mechanical stirrer.

-

Rapidly add 30 mL of 0.5 M HCl solution to the crystallizer while maintaining stirring.

-

Allow the crystallization process to proceed for a designated time.

-

At the end of the crystallization period, collect a 1 mL suspension sample using a syringe.

-

Filter the collected crystals and wash them with a small amount of cold distilled water.

-

Dry the crystals under vacuum.

-

Analyze the crystal morphology and size distribution using SEM.

Workflow Diagram:

Protocol for Enhancing Drug Solubility via Co-crystallization

L-Aspartic acid sodium salt monohydrate can be used as a co-former to enhance the solubility and dissolution rate of poorly water-soluble active pharmaceutical ingredients (APIs). The following is a general protocol for co-crystal screening and preparation using the solvent evaporation method.

Materials:

-

Active Pharmaceutical Ingredient (API)

-

L-Aspartic acid sodium salt monohydrate (co-former)

-

A common solvent in which both the API and co-former are soluble

-

Vials or crystallization dishes

-

Rotary evaporator or vacuum oven

-

Analytical instrumentation for characterization (e.g., PXRD, DSC, FTIR)

Procedure:

-

Screening:

-

Dissolve stoichiometric amounts (e.g., 1:1, 1:2, 2:1 molar ratios) of the API and L-Aspartic acid sodium salt monohydrate in a minimal amount of the common solvent in separate vials.

-

Allow the solvent to evaporate slowly at room temperature.

-

Visually inspect the resulting solids for any changes in crystalline form.

-

Analyze promising samples using Powder X-ray Diffraction (PXRD) to identify new crystalline phases indicative of co-crystal formation.

-

-

Preparation:

-

Based on the screening results, select the optimal stoichiometric ratio.

-

Dissolve the chosen amounts of API and L-Aspartic acid sodium salt monohydrate in the common solvent.

-

Remove the solvent using a rotary evaporator or by slow evaporation in a vacuum oven at a controlled temperature.

-

Collect the resulting solid co-crystals.

-

-

Characterization:

-

Confirm the formation of the co-crystal and characterize its properties using PXRD, Differential Scanning Calorimetry (DSC), Fourier-Transform Infrared Spectroscopy (FTIR), and dissolution studies.

-

Applications in Drug Development and Research

The unique properties of L-Aspartic acid sodium salt monohydrate make it a valuable tool in various research and development applications.

-

Drug Formulation: It serves as an excipient to enhance the solubility and bioavailability of poorly water-soluble drugs through the formation of salts or co-crystals.[4] Its buffering capacity also contributes to pH stability in formulations.[2]

-

Neuroscience Research: As a precursor to the neurotransmitter L-aspartate, it is used in studies investigating excitatory neurotransmission, synaptic plasticity, and neuroprotection.[2]

-

Cell Culture: It is a component of cell culture media, providing an essential amino acid for cellular metabolism and protein synthesis.[2]

-

Biochemical Research: It is utilized in laboratory studies of amino acid metabolism, protein synthesis, and enzyme kinetics.[2]

-

Nutraceuticals and Functional Foods: It is used as a flavor enhancer and a nutritional supplement.[2]

References

- 1. droracle.ai [droracle.ai]

- 2. Physiology, NMDA Receptor - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. ascendiacdmo.com [ascendiacdmo.com]

- 4. taylorandfrancis.com [taylorandfrancis.com]

- 5. Basic roles of key molecules connected with NMDAR signaling pathway on regulating learning and memory and synaptic plasticity - PMC [pmc.ncbi.nlm.nih.gov]

The Central Role of Glutamate in Fast Synaptic Excitation: A Technical Guide